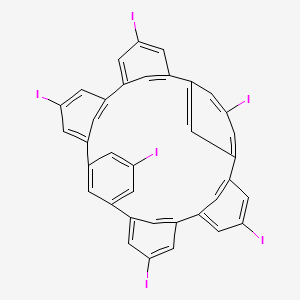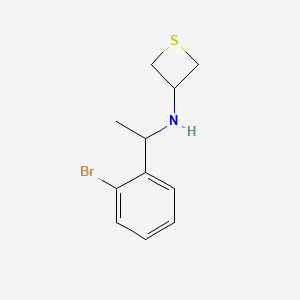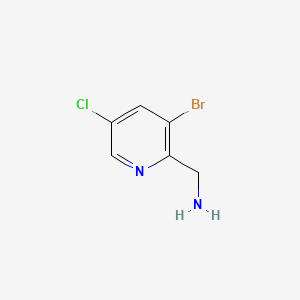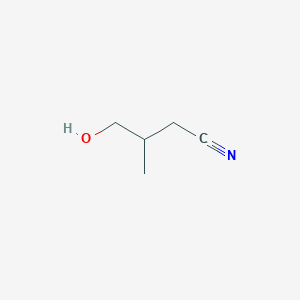
5,5',5'',5''',5'''',5'''''-Hexaiodohexa-m-phenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is a highly iodinated aromatic compound It is characterized by the presence of six iodine atoms attached to a hexa-m-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene typically involves the iodination of hexa-m-phenylene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s iodinated structure makes it a potential candidate for radiolabeling and imaging applications.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Environmental Chemistry: Its derivatives are studied for their potential use in environmental remediation processes.
Mechanism of Action
The mechanism by which 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its iodine atoms, which can enhance its binding affinity and specificity. The molecular pathways involved can include halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Hexabromobenzene: Similar in structure but with bromine atoms instead of iodine.
Hexachlorobenzene: Contains chlorine atoms and is used in different applications.
Hexafluorobenzene: Fluorinated analog with distinct chemical properties.
Uniqueness
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is unique due to its high iodine content, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring heavy atom effects, such as radiolabeling and advanced material synthesis.
Properties
Molecular Formula |
C36H18I6 |
|---|---|
Molecular Weight |
1212.0 g/mol |
IUPAC Name |
4,9,14,19,24,29-hexaiodoheptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(31),2,4,6(36),7(35),8,10,12(34),13,15,17(33),18,20,22,24,26(32),27,29-octadecaene |
InChI |
InChI=1S/C36H18I6/c37-31-7-19-1-20(8-31)22-3-24(12-33(39)10-22)26-5-28(16-35(41)14-26)30-6-29(17-36(42)18-30)27-4-25(13-34(40)15-27)23-2-21(19)9-32(38)11-23/h1-18H |
InChI Key |
ODWLXMLTNOFPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C1C3=CC(=CC(=C3)I)C4=CC(=CC(=C4)I)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C7=CC(=CC2=C7)I)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)


![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)

